Methiazole

Description

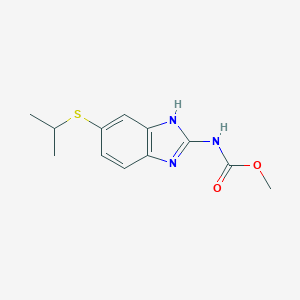

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(6-propan-2-ylsulfanyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-7(2)18-8-4-5-9-10(6-8)14-11(13-9)15-12(16)17-3/h4-7H,1-3H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJIZQPZESTWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424979 | |

| Record name | Methiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108579-67-5 | |

| Record name | Methyl N-(5-((propan-2-yl)sulfanyl)-1H-benzimidazol-2-yl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108579675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL N-(5-((PROPAN-2-YL)SULFANYL)-1H-BENZIMIDAZOL-2-YL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TZ75BBX8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Thyroid Peroxidase Inhibition by Methimazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanism by which methimazole (B1676384), a principal therapeutic agent for hyperthyroidism, exerts its inhibitory effects on thyroid peroxidase (TPO). TPO is the pivotal enzyme in the biosynthesis of thyroid hormones, and understanding its interaction with inhibitors like methimazole is crucial for the development of novel and more targeted antithyroid therapies.

Introduction to Thyroid Peroxidase and Thyroid Hormone Synthesis

Thyroid peroxidase is a membrane-bound, heme-containing glycoprotein (B1211001) located on the apical membrane of thyroid follicular cells. It plays an indispensable role in the synthesis of the thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are critical regulators of metabolism, growth, and development.[1][2] The synthesis of thyroid hormones is a multi-step process that occurs in the thyroid follicles and can be summarized as follows:

-

Iodide Trapping: Iodide ions are actively transported from the bloodstream into the thyroid follicular cells by the sodium-iodide symporter (NIS).[3][4]

-

Iodide Efflux: Iodide then moves to the apical membrane and is transported into the follicular lumen.[3]

-

Oxidation of Iodide: In the follicular lumen, TPO, in the presence of hydrogen peroxide (H₂O₂), catalyzes the oxidation of iodide (I⁻) to a more reactive iodine species.[3][4]

-

Iodination of Thyroglobulin (Organification): The oxidized iodine is then incorporated into the tyrosine residues of thyroglobulin (Tg), a large glycoprotein synthesized by the follicular cells, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT).[4]

-

Coupling of Iodotyrosines: TPO further catalyzes the coupling of these iodotyrosine residues within the thyroglobulin molecule. The coupling of two DIT molecules forms T4, while the coupling of one MIT and one DIT molecule forms T3.[4][5]

-

Hormone Storage and Secretion: The newly synthesized thyroid hormones remain stored as part of the thyroglobulin colloid in the follicular lumen. Upon stimulation by thyroid-stimulating hormone (TSH), the thyroglobulin is endocytosed back into the follicular cells, where it is proteolytically cleaved to release T4 and T3 into the bloodstream.[5]

Methimazole: A Potent Inhibitor of Thyroid Peroxidase

Methimazole (1-methyl-2-mercaptoimidazole) is a thionamide antithyroid drug that effectively reduces the synthesis of thyroid hormones.[1] Its primary mechanism of action is the direct inhibition of thyroid peroxidase.[6][7] By targeting TPO, methimazole disrupts multiple steps in the thyroid hormone synthesis pathway, specifically the oxidation of iodide and the organification and coupling of iodotyrosines.[1][8] It is important to note that methimazole does not inhibit the release of pre-formed thyroid hormones stored in the colloid.[6]

Molecular Mechanism of Inhibition

Methimazole's inhibitory action is attributed to its thiourea (B124793) moiety, which is a key structural feature for its interaction with TPO.[9] The inhibition is considered irreversible, as methimazole forms a covalent bond with the heme prosthetic group of the enzyme, leading to its inactivation.[1]

Molecular docking and dynamics studies have provided insights into the specific interactions between methimazole and the active site of TPO. These studies suggest that methimazole binds within the active site cleft, in close proximity to the heme group. Key amino acid residues identified to interact with methimazole include:

-

Hydrophobic Interactions: Asp238, His239, Phe243, and Thr487.

-

Hydrogen Bonding: Arg491 forms a stable hydrogen bond with the drug.

-

Interaction with Catalytic Residues: Methimazole also engages with residues crucial for the catalytic activity of TPO, such as Asp238, His239, and the proximal heme-binding residue His494.

By binding to these critical residues and the heme group, methimazole effectively blocks the access of substrates (iodide and tyrosine residues of thyroglobulin) to the active site, thereby preventing the enzymatic reactions required for thyroid hormone synthesis.

Quantitative Analysis of TPO Inhibition by Methimazole

The inhibitory potency of methimazole on TPO has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the efficacy of an inhibitor. The following table summarizes some of the reported quantitative data for methimazole and, for comparison, propylthiouracil (B1679721) (PTU), another thionamide antithyroid drug.

| Compound | Assay Type | Enzyme Source | IC50 | Binding Free Energy (MM-PBSA/GBSA) | Reference |

| Methimazole | Amplex UltraRed | Rat Thyroid Microsomes | 148 nM | - | [10] |

| Methimazole | Not Specified | Lactoperoxidase (LPO) | ~7.0 µM | - | [11] |

| Methimazole | Not Specified | Lactoperoxidase (LPO) | 8.84 µM | - | [11] |

| Methimazole | Molecular Dynamics | Human TPO (modeled) | - | -11.05 kcal/mol (PBTOT), -9.43 kcal/mol (GBTOT) | |

| Propylthiouracil | Not Specified | Lactoperoxidase (LPO) | 47 µM | - | |

| Propylthiouracil | Not Specified | Thyroid Peroxidase (TPO) | 30 µM | - | [12] |

| Propylthiouracil | Molecular Dynamics | Human TPO (modeled) | - | -14.02 kcal/mol (PBTOT), -15.47 kcal/mol (GBTOT) |

Experimental Protocols for Assessing TPO Inhibition

Several in vitro assays are employed to measure the activity of TPO and to screen for its inhibitors. The most common methods include the guaiacol (B22219) assay and the Amplex UltraRed (AUR) assay.

Guaiacol Oxidation Assay

This colorimetric assay is a classic method for measuring peroxidase activity. TPO catalyzes the oxidation of guaiacol in the presence of H₂O₂, leading to the formation of a colored product, tetraguaiacol, which can be quantified spectrophotometrically at 470 nm.[13]

Detailed Methodology:

-

Reagent Preparation:

-

Phosphate (B84403) Buffer: Prepare a suitable concentration of sodium phosphate buffer (e.g., 0.1 M, pH 7.4).

-

Guaiacol Solution: Prepare a stock solution of guaiacol (e.g., 25 mM) in a suitable solvent like isopropanol.[13]

-

Hydrogen Peroxide (H₂O₂) Solution: Prepare a fresh working solution of H₂O₂ (e.g., 10 mM) in water.[13]

-

TPO Enzyme Preparation: Solubilized thyroid microsomal preparations are commonly used as the source of TPO.[14]

-

Inhibitor Stock Solution: Prepare a stock solution of methimazole in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate or a cuvette, add the phosphate buffer.

-

Add the TPO enzyme preparation and the inhibitor (methimazole) at various concentrations. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

-

Add the guaiacol solution.

-

Initiate the reaction by adding the H₂O₂ solution.

-

Immediately measure the change in absorbance at 470 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Amplex® UltraRed (AUR) Assay

This is a highly sensitive, fluorescence-based assay for detecting peroxidase activity, suitable for high-throughput screening (HTS).[15] In the presence of a peroxidase, the Amplex® UltraRed reagent reacts with H₂O₂ to produce a highly fluorescent product, resorufin, which can be measured with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.[15]

Detailed Methodology:

-

Reagent Preparation:

-

Potassium Phosphate Buffer: 200 mM, pH 7.4.[15]

-

Amplex® UltraRed Stock Solution: 10 mM in DMSO.[15]

-

Hydrogen Peroxide (H₂O₂) Working Solution: 300 µM prepared fresh daily in potassium phosphate buffer.[15]

-

TPO Working Solution: Dilute thyroid microsome stock in potassium phosphate buffer to a final concentration of, for example, 12.5 µg/mL total protein.[15]

-

Inhibitor Dilution Series: Prepare serial dilutions of methimazole in DMSO.[15]

-

-

Assay Procedure (96-well format):

-

Add 2 µL of the compound dilutions (including methimazole, a positive control like PTU, and a vehicle control like DMSO) to the wells of a black 96-well microplate.[15]

-

Add 100 µL of the TPO working solution to each well.[15]

-

Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.[15]

-

Prepare a reaction mixture containing 25 µM Amplex® UltraRed and 300 µM H₂O₂ in the potassium phosphate buffer.[15]

-

Add 100 µL of this reaction mixture to each well to initiate the reaction.[15]

-

Incubate the plate for 30 minutes at room temperature, protected from light.[15]

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (from no-enzyme control wells).

-

Normalize the data to the vehicle control (100% TPO activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.[15]

-

Visualizing the Molecular Pathways and Experimental Logic

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

Caption: Thyroid hormone synthesis pathway and the site of methimazole inhibition.

Caption: Logical flow of methimazole's inhibitory action on TPO.

Caption: Experimental workflow for a TPO inhibition assay.

Conclusion

Methimazole's therapeutic efficacy in hyperthyroidism is a direct consequence of its potent and irreversible inhibition of thyroid peroxidase. By binding to the active site and interacting with key residues and the heme prosthetic group, methimazole effectively halts the synthesis of thyroid hormones. The detailed understanding of this mechanism, supported by quantitative kinetic data and robust in vitro assays, provides a solid foundation for future research in antithyroid drug development. The methodologies and conceptual frameworks presented in this guide are intended to support researchers and scientists in their endeavors to explore and innovate in the field of thyroid endocrinology and pharmacology.

References

- 1. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cusabio.com [cusabio.com]

- 4. Thyroid Hormones: Synthesis, Functions & Clinical Scenario [prepladder.com]

- 5. youtube.com [youtube.com]

- 6. What is the mechanism of Methimazole? [synapse.patsnap.com]

- 7. droracle.ai [droracle.ai]

- 8. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 9. droracle.ai [droracle.ai]

- 10. Tiered High-Throughput Screening Approach to Identify Thyroperoxidase Inhibitors Within the ToxCast Phase I and II Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dual binding mode of antithyroid drug methimazole to mammalian heme peroxidases – structural determination of the lactoperoxidase–methimazole complex at 1.97 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ableweb.org [ableweb.org]

- 14. Improved assay procedures for thyroid peroxidase; application to normal and adenomatous human thyroid tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Methimazole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathways for Methimazole (B1676384) (also known as Thiamazole), a crucial antithyroid medication, and its derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document details various synthetic methodologies, presents quantitative data in structured tables for easy comparison, and includes detailed experimental protocols for key reactions. Furthermore, logical relationships and experimental workflows are visualized through diagrams to enhance understanding.

Introduction to Methimazole

Methimazole (1-methyl-1H-imidazole-2(3H)-thione) is a thionamide drug widely used in the treatment of hyperthyroidism, including Graves' disease.[1][2] Its therapeutic effect stems from its ability to inhibit the enzyme thyroid peroxidase (TPO), which is essential for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[2][3][4] By blocking the iodination of tyrosine residues in thyroglobulin, Methimazole effectively reduces the production of these hormones, thereby alleviating the symptoms of an overactive thyroid.[3][5] The core structure of Methimazole, a cyclic thiourea (B124793) derivative, has been a subject of extensive synthetic exploration, leading to various efficient pathways and the development of numerous derivatives with diverse biological activities.[6][7][8]

Core Synthesis Pathways of Methimazole

Several synthetic routes to Methimazole have been developed, each with distinct advantages and starting materials. The following sections detail the most prominent and historically significant pathways.

Pathway 1: From Aminoacetaldehyde Acetals and Isothiocyanates

A common and well-established method for synthesizing Methimazole involves the reaction of an aminoacetaldehyde acetal (B89532) with a source of the methylthiocarbamoyl group, followed by cyclization.

One variation of this pathway utilizes aminoacetic aldehyde diethylacetal and methylisothiocyanate.[9] The initial reaction forms a disubstituted urea (B33335) derivative. Subsequent hydrolysis of the acetal group with an acid, such as sulfuric acid, facilitates a simultaneous cyclization to form the imidazole (B134444) ring of Methimazole.[9]

A similar approach employs methylamino acetaldehyde (B116499) ethylene (B1197577) acetal and a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate, in the presence of an acid catalyst.[9][10][11] This condensation reaction is a key step in forming the core imidazolethione structure.

Experimental Protocol: Synthesis from Methylamino Acetaldehyde Diethyl Acetal and Potassium Thiocyanate [9]

-

Reaction Setup: In a suitable reactor, 410 kg of methylamino acetaldehyde diethyl acetal, 270 kg of potassium thiocyanate, and 500 kg of purified water are added.

-

Initial Mixing: The mixture is stirred at room temperature until all solids are completely dissolved.

-

Acid Addition: To the reaction vessel, 1000 kg of 1mol/L dilute hydrochloric acid is added dropwise. The reaction temperature is maintained at approximately 30°C.

-

Work-up: After the reaction is complete, the water is removed by reduced pressure distillation.

-

Purification: The resulting solid is dissolved in ethyl acetate (B1210297), and any undissolved substances are filtered off. The ethyl acetate is then removed by reduced pressure distillation. The solid obtained is dissolved in purified water, and the pH is adjusted to 1. Cooling crystallization yields the final product.

-

Final Product: The purified product is vacuum dried to obtain 150 kg of 2-mercapto-1-methyl imidazole with a purity greater than 99%. The overall yield is 47.2%.[9]

| Reactant | Molar Ratio | Catalyst | Solvent | Temperature | Reaction Time | Yield | Purity | Reference |

| Methylamino acetaldehyde ethylene acetal | 1 | Concentrated Sulfuric Acid | Deionized Water | 70 °C | 5 hours | 81.4% | 95.8% | [10] |

| Methylamino acetaldehyde diethyl acetal | 1 | Dilute Hydrochloric Acid | Purified Water | ~30 °C | - | 47.2% | >99% | [9] |

Table 1: Quantitative Data for Synthesis Pathway 1

Synthesis of Methimazole via Pathway 1

Caption: Reaction of an aminoacetaldehyde acetal with a thiocyanate salt.

Pathway 2: Base Hydrolysis of an Imidazole Carboxylate Intermediate

A scalable and efficient route to Methimazole involves the base hydrolysis of an ethyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate intermediate.[12] This key intermediate is synthesized from the reaction of 1-methyl-1H-imidazole with ethyl chloroformate and sulfur.[12] The subsequent hydrolysis in the presence of a base yields Methimazole with a high overall yield.[12]

| Starting Material | Key Intermediate | Hydrolysis Agent | Overall Yield | Reference |

| 1-Methyl-1H-imidazole | Ethyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate | Base | 78% | [12] |

Table 2: Quantitative Data for Synthesis Pathway 2

Synthesis of Methimazole via Pathway 2

Caption: Base hydrolysis of an imidazole carboxylate intermediate.

Other Notable Synthesis Pathways

Several other methods for the synthesis of Methimazole have been reported, demonstrating the versatility of chemical approaches to this important molecule.

-

From 2,2-Diethoxyethaneamine: An early synthesis involved a two-stage process starting with the reaction of 2,2-diethoxyethaneamine and methyl isothiocyanate, followed by an acid-catalyzed cyclization.[1]

-

From 2-Chloro-1,2-diethoxyethane: Another route utilizes 2-chloro-1,2-diethoxyethane, which is first reacted with methylamine (B109427). The resulting intermediate is then treated with potassium thiocyanate in the presence of acid to yield Methimazole.[1]

-

From Glyoxal (B1671930) and Methylthiourea: A novel approach involves the reaction of excess 1-methylthiourea with glyoxal or the reduction of 4,5-dihydroxy-1-methylimidazolidine-2-thione with 1-methylthiourea.[13]

-

From Chloroacetaldehyde (B151913) Dimethyl Acetal: This method involves a three-step process starting with the reaction of chloroacetaldehyde dimethyl acetal and methylamine to form methylamino acetaldehyde dimethyl acetal. This intermediate is then reacted with tert-butyl thionitrile, followed by deprotection to yield 2-mercapto-1-methylimidazole.[14]

Synthesis of Methimazole Derivatives

The core structure of Methimazole has served as a template for the development of various derivatives with modified biological activities. Thiourea and its derivatives are a significant class of organic compounds with a wide range of medicinal applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[6][7][8][15]

Selenium Analogues of Methimazole

A notable class of Methimazole derivatives involves the replacement of the sulfur atom with selenium.[16][17] The selenium analogue of Methimazole (MSeI) exhibits a different mechanism of action compared to its sulfur counterpart. While Methimazole exists predominantly in its thione form, the selenium analogue exists in a selenol form, which readily oxidizes to the corresponding diselenide.[16][17] The biologically active selenol can be regenerated by reduction. These selenium derivatives have been shown to be potent inhibitors of lactoperoxidase (LPO) and may offer protective effects against oxidative damage in the thyroid gland.[17][18]

References

- 1. Thiamazole - Wikipedia [en.wikipedia.org]

- 2. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Methimazole? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepg.com]

- 8. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 9. Methimazole synthesis - chemicalbook [chemicalbook.com]

- 10. CN107162983B - Synthesis and refining method of methimazole - Google Patents [patents.google.com]

- 11. CN107162983A - A kind of synthesis of methimazole and process for purification - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. CN107602476B - Preparation method of 2-mercapto-1-methylimidazole - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Anti-thyroid drugs and thyroid hormone synthesis: effect of methimazole derivatives on peroxidase-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-thyroid drugs and thyroid hormone synthesis: effect of methimazole derivatives on peroxidase-catalyzed reactions. | Semantic Scholar [semanticscholar.org]

The In Vivo Odyssey of Methimazole: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of methimazole (B1676384), a critical thiourea (B124793) antithyroid agent. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) profile of methimazole, supported by quantitative data, in-depth experimental methodologies, and visual representations of key processes to facilitate a deeper understanding for research and development purposes.

Pharmacokinetic Profile

Methimazole is readily absorbed orally, exhibiting a pharmacokinetic profile characterized by relatively rapid distribution and elimination.[1][2] Its disposition is primarily governed by hepatic metabolism.[1][3]

Absorption

Following oral administration, methimazole is rapidly absorbed from the gastrointestinal tract.[3][4] Peak plasma concentrations are typically reached within 1 to 2 hours.[3] The oral bioavailability of methimazole is high, with studies reporting a mean of 93% in the fasting state.[1][5]

Distribution

Methimazole exhibits minimal binding to plasma proteins, with less than 10% of the drug being bound.[3] The volume of distribution approximates that of total body water.[6] The drug concentrates in the thyroid gland, where it exerts its therapeutic effect.[7][8]

Metabolism

The liver is the primary site of methimazole metabolism.[3][4] The metabolic processes are primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP1A2 and CYP2C9 being the predominant isoforms involved.[3] In rats, glucuronidation has been identified as a major metabolic pathway.[9] While less is known about the specifics of human metabolism, it is understood to be extensive.[9][10] One of the identified metabolites is 3-methyl-2-thiohydantoin.[9][11]

Excretion

Methimazole and its metabolites are primarily eliminated through renal excretion.[3][4] Approximately 10% to 15% of an administered dose is excreted as the unchanged parent drug in the urine.[3] The remainder is eliminated as various metabolites.[3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of methimazole compiled from various in vivo studies.

Table 1: Human Pharmacokinetic Parameters of Methimazole

| Parameter | Value | Subject Population | Administration | Reference |

| Bioavailability | 93% (mean) | Healthy Subjects | 10 mg Oral (fasting) | [1][5] |

| ~0.5 | Hyperthyroid Patients | Oral | [2][6] | |

| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | Healthy Subjects | Oral | [3] |

| 1.8 ± 1.4 hours | Normal Subjects | 10 mg Oral | [12] | |

| 2.3 ± 0.8 hours | Hyperthyroid Patients | 10 mg Oral | [12] | |

| Elimination Half-Life (t1/2β) | 4.9 - 5.7 hours | Healthy Subjects | 10 mg Intravenous | [1][5] |

| 4 - 6 hours | General Population | Not Specified | [3][7] | |

| 2 - 3 hours | Euthyroid Subjects | Not Specified | [2][6] | |

| ~6 hours | Hyperthyroid Patients | Not Specified | [2][6] | |

| 18.5 ± 12.9 hours | Hyperthyroid Patients | 10 mg Intravenous | [12] | |

| Distribution Half-Life (t1/2α) | 0.10 - 0.23 hours | Healthy Subjects | 10 mg Intravenous | [1][5] |

| 3.1 ± 1.4 hours | Hyperthyroid Patients | 10 mg Intravenous | [12] | |

| Volume of Distribution (Vd) | Approximates total body water | Euthyroid & Hyperthyroid | Not Specified | [2][6] |

| Protein Binding | < 10% | General Population | Not Specified | [3] |

| Renal Excretion (unchanged) | 10 - 15% | General Population | Not Specified | [3] |

| 5.5 - 8.5% | Normal & Hyperthyroid | Intravenous & Oral | [12] |

Table 2: Animal Pharmacokinetic and Dosing Information for Methimazole

| Species | Dosing Regimen | Study Focus | Key Findings | Reference |

| Rat | 0.04% in drinking water for 7-21 days | Antioxidant defense in liver | Time-dependent reorganization of antioxidant defense in the liver. | [13] |

| Rat | 2.5 mg/100 g body weight, intragastrically for 3 weeks | Comparison of hypothyroidism induction | Induced a persistent decrease in thyroid function. | [14] |

| Rat | 5, 30, or 180 mg/kg of diet for 2 years | Carcinogenicity study | Thyroid hyperplasia, adenoma, and carcinoma at higher doses. | [9] |

| Rat | 0.025%, 0.04%, or 0.1% in drinking water; 5 or 8 mg/100 g bw intragastrically for 21 days | Comparison of administration routes | Similar effects on thyroid function and body weight between specific drinking water concentrations and intragastric doses. | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines protocols for in vivo studies and the analytical methods used to quantify methimazole in biological matrices.

In Vivo Study Protocol: Induction of Hypothyroidism in Rats

This protocol is based on methodologies described for studying the effects of methimazole-induced hypothyroidism.[13][14][15]

Objective: To induce a hypothyroid state in rats for subsequent physiological or pharmacological evaluation.

Materials:

-

Male Wistar rats (or other appropriate strain)

-

Methimazole powder

-

Drinking water or gavage solution vehicle

-

Animal caging and husbandry supplies

-

Analytical equipment for hormone level determination

Procedure:

-

Animal Acclimatization: House rats under standard laboratory conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment to allow for acclimatization. Provide ad libitum access to standard chow and water.

-

Group Assignment: Randomly assign animals to control and treatment groups.

-

Methimazole Administration:

-

Drinking Water Method: Prepare a solution of methimazole in drinking water at the desired concentration (e.g., 0.04% w/v).[13] Provide this solution as the sole source of drinking water for the treatment group for the specified duration (e.g., 21 days).[15]

-

Intragastric Gavage Method: Prepare a suspension or solution of methimazole in an appropriate vehicle (e.g., water) at the desired dose (e.g., 2.5 mg/100 g body weight).[14] Administer the dose once daily via oral gavage for the duration of the study.

-

-

Monitoring: Monitor animal health, body weight, and food/water consumption regularly throughout the study.

-

Sample Collection: At the end of the treatment period, collect blood samples for the analysis of thyroid hormone levels (T3, T4, TSH) to confirm the hypothyroid state. Tissues of interest can also be harvested for further analysis.

Analytical Methodology: Quantification of Methimazole in Human Plasma by HPLC-MS/MS

This protocol is a synthesized representation of modern bioanalytical methods for methimazole quantification.[6][16]

Objective: To accurately and precisely quantify the concentration of methimazole in human plasma samples.

Materials and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a Tandem Mass Spectrometer (MS/MS)

-

C18 analytical column (e.g., Waters, Sunfire™)

-

Methanol, acetonitrile (B52724) (HPLC grade)

-

Ammonium acetate (B1210297) or other suitable buffer

-

Methimazole analytical standard

-

Methimazole-d3 (B1140477) (deuterated) as an internal standard (IS)

-

Human plasma (blank and study samples)

-

Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) cartridges/solvents

-

Sodium bisulfite

-

4-chloro-7-nitro-2,1,3-benzoxadiazole (for derivatization)

Procedure:

-

Sample Pre-treatment: To 50 µL of plasma or serum, add sodium bisulfite to ensure methimazole is in its free sulfhydryl form.[6][16]

-

Internal Standard Spiking: Add a known amount of methimazole-d3 internal standard to all samples, calibrators, and quality controls.[6][16]

-

Derivatization: Add 4-chloro-7-nitro-2,1,3-benzoxadiazole to derivatize the samples.[6][16]

-

Extraction:

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent (e.g., 50% methanol).[6][16]

-

Chromatographic Conditions:

-

Column: C18 analytical column.

-

Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: Set an appropriate flow rate (e.g., 0.5 mL/min).

-

Injection Volume: Inject a small volume of the reconstituted sample (e.g., 10 µL).

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Transitions: Monitor specific precursor-to-product ion transitions for both methimazole and the internal standard.

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. Determine the concentration of methimazole in the unknown samples from this curve.

Analytical Methodology: Quantification of Methimazole in Biological Samples by GC-MS

This protocol is based on the gas chromatographic-mass spectrometric assay mentioned in pharmacokinetic studies.[1][5][8]

Objective: To provide a highly sensitive and specific method for the quantification of methimazole in biological matrices.

Materials and Reagents:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Appropriate GC capillary column

-

Helium or other suitable carrier gas

-

Derivatizing agent (if necessary for volatility)

-

Methimazole analytical standard

-

Internal standard (e.g., a structural analog)

-

Extraction solvents (e.g., ethyl acetate)

-

Biological samples (plasma, urine, tissue homogenates)

Procedure:

-

Sample Preparation:

-

Liquid-Liquid Extraction: Acidify the sample and extract with an organic solvent like ethyl acetate.

-

Derivatization (if required): To improve volatility and chromatographic properties, a derivatization step may be necessary.

-

-

Internal Standard Addition: Spike all samples, calibrators, and controls with a known amount of the internal standard.

-

GC Conditions:

-

Injector: Split/splitless injector.

-

Column: Select a capillary column suitable for the analysis of small polar molecules.

-

Temperature Program: Develop a temperature gradient to ensure adequate separation of methimazole from other sample components.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) ionization.

-

Detection Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity, monitoring characteristic ions of methimazole and the internal standard.

-

-

Quantification: Generate a calibration curve by plotting the ratio of the peak area of methimazole to the internal standard against the concentration of the standards. Calculate the concentration of methimazole in the samples based on this curve.

Visualizing Key Pathways and Processes

Diagrams are provided below to illustrate the metabolic fate of methimazole and a typical workflow for its pharmacokinetic analysis.

Caption: Metabolic pathway of methimazole.

References

- 1. Thyrotoxicosis antidote assay along with concurrent medication; chromatographic and environmental issues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of methimazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. drugs.com [drugs.com]

- 5. Pharmacokinetic properties and bioavailability of methimazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a high-performance liquid chromatography-tandem mass spectrometric method for the determination of Methimazole in human blood matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Intrathyroidal concentrations of methimazole in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. publications.iarc.who.int [publications.iarc.who.int]

- 10. A method for the determination of total and reduced methimazole in various biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pharmacokinetics of methimazole after oral administration of carbimazole and methimazole, in hyperthyroid patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. Comparative Analysis of Oxidative Metabolism in Liver in Different Experimental Models of Hypothyroidism: Low Iodine Diet and Anti-Thyroid drug (Methimazole) – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Methimazole in the Treatment of Graves' Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graves' disease, an autoimmune disorder characterized by the production of thyroid-stimulating immunoglobulins (TSIs), is the most common cause of hyperthyroidism.[1] These autoantibodies bind to and activate the thyrotropin (TSH) receptor on thyroid follicular cells, leading to excessive thyroid hormone synthesis and secretion.[1][2] Methimazole (B1676384) (MMI), a thionamide antithyroid drug, has been a cornerstone in the management of Graves' disease for decades.[3] This technical guide provides an in-depth overview of the core scientific principles underlying the use of methimazole in treating Graves' disease, with a focus on its mechanism of action, pharmacokinetics, clinical efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action

Methimazole's primary mechanism of action is the inhibition of thyroid hormone synthesis.[1][3][4] It achieves this by targeting and inhibiting thyroid peroxidase (TPO), a key enzyme in the thyroid gland.[2][4] TPO catalyzes two crucial steps in the synthesis of thyroxine (T4) and triiodothyronine (T3): the oxidation of iodide and the iodination of tyrosine residues on the thyroglobulin protein.[2][4] Methimazole effectively blocks these processes, thereby reducing the production of new thyroid hormones.[4] It is important to note that methimazole does not inactivate existing, circulating thyroid hormones.[4]

Beyond its direct impact on thyroid hormone synthesis, methimazole is also thought to have immunomodulatory effects, which may contribute to the remission of Graves' disease.[2]

Pharmacokinetics and Pharmacodynamics

Methimazole is readily absorbed from the gastrointestinal tract, with its bioavailability ranging from 80% to 95%. It is important to note that carbimazole, another antithyroid drug, is a prodrug that is completely converted to methimazole after absorption. Methimazole has a half-life of 3 to 5 hours and is not significantly bound to plasma proteins. It is actively concentrated in the thyroid gland, where it exerts its therapeutic effect. The drug is metabolized in the liver and its metabolites are excreted in the urine.

The pharmacodynamic effect of methimazole is a dose-dependent reduction in thyroid hormone synthesis. Clinical effects, such as the normalization of T3 and T4 levels, are typically observed within weeks of initiating therapy, as the pre-existing stores of thyroid hormones are depleted.

Clinical Efficacy and Safety

The efficacy of methimazole in inducing remission of Graves' disease is well-established, though remission rates can vary depending on the duration of treatment and patient characteristics.

Quantitative Efficacy Data

| Treatment Duration | Remission Rate | Reference |

| 18-24 months (Conventional) | 53% | [5] |

| 60-120 months (Long-term) | 85% | [5] |

Remission is defined as the maintenance of euthyroidism for at least one year after discontinuation of methimazole.

Adverse Events

The use of methimazole is associated with a range of adverse events, the frequency of which can be dose-dependent.

| Adverse Event | Frequency with Low-Dose MMI (<0.7 mg/kg/day) | Frequency with High-Dose MMI (≥0.7 mg/kg/day) | Reference |

| Any Adverse Event | 20% | 50% | [6] |

| Minor Adverse Events (e.g., rash, urticaria, arthralgia) | 9.1% (0.4±0.1 mg/kg) | 62.0% (0.9±0.2 mg/kg) | [7] |

| Agranulocytosis | 0.2-0.5% | Dose-dependent | [8] |

| Hepatotoxicity | Rare | More frequent with higher doses | [8] |

Experimental Protocols

Radioiodine Uptake (RAIU) Test

The RAIU test is a diagnostic procedure used to assess thyroid function by measuring the amount of radioactive iodine taken up by the thyroid gland over a specific period.

Methodology:

-

Patient Preparation: The patient should fast for at least 2 hours before and after administration of the radioiodine capsule. Certain medications and foods containing iodine should be discontinued (B1498344) prior to the test as they can interfere with the results.

-

Administration: A capsule containing a known dose of radioactive iodine (typically 123-I or 131-I) is administered orally.

-

Measurement: At specified time points (commonly 4-6 hours and 24 hours post-administration), a gamma probe is positioned over the patient's neck to measure the radioactivity emitted from the thyroid gland. A background measurement is also taken from the thigh to subtract non-thyroidal radioactivity.

-

Calculation: The percentage of radioiodine uptake is calculated by comparing the counts from the thyroid to the counts from a standard source representing the administered dose, after correcting for background and radioactive decay.

Anti-TSH Receptor Antibody (TRAb) Measurement

The measurement of TRAb is crucial for the diagnosis and management of Graves' disease. Competitive enzyme-linked immunosorbent assays (ELISAs) are commonly used for this purpose.

Methodology (Competitive ELISA):

-

Coating: Microplate wells are pre-coated with recombinant TSH receptor.

-

Competition: Patient serum (containing TRAb) and a known amount of biotin-labeled TSH are added to the wells. The patient's TRAb competes with the biotin-labeled TSH for binding to the coated TSH receptors.

-

Incubation and Washing: The plate is incubated to allow for binding. Unbound components are then washed away.

-

Detection: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotin-labeled TSH that has bound to the receptor.

-

Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

-

Measurement: The absorbance of the solution is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of TRAb in the patient's serum.

Visualizations

Signaling Pathways in Graves' Disease

Caption: Pathophysiology of Graves' Disease.

Methimazole's Mechanism of Action

Caption: Methimazole's Inhibition of Thyroid Peroxidase.

Experimental Workflow for Evaluating Methimazole Efficacy

Caption: Clinical Trial Workflow for Methimazole.

References

- 1. droracle.ai [droracle.ai]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Methimazole? [synapse.patsnap.com]

- 5. Increased Remission Rates After Long-Term Methimazole Therapy in Patients with Graves' Disease: Results of a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relationship between dose of antithyroid drugs and adverse events in pediatric patients with Graves’ disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Higher dose of methimazole causes frequent adverse effects in the management of Graves' disease in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

In Vitro Studies on Methimazole's Effect on Thyroglobulin Iodination

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methimazole (B1676384) (MMI) is a cornerstone therapeutic agent for hyperthyroidism, primarily functioning by inhibiting the synthesis of thyroid hormones.[1][2] Its principal mechanism involves the direct inhibition of thyroid peroxidase (TPO), the critical enzyme responsible for the iodination of tyrosine residues on the protein thyroglobulin (Tg).[3][4] This technical guide provides a comprehensive overview of the in vitro methodologies used to study this inhibitory effect. It details the biochemical mechanism of TPO-catalyzed iodination, presents quantitative data on methimazole's inhibitory potency, outlines detailed experimental protocols, and visualizes the key pathways and workflows. The information herein is intended to equip researchers and drug development professionals with a thorough understanding of the preclinical assessment of thionamide drugs like methimazole.

Core Mechanism of Action: Inhibition of Thyroid Peroxidase

The synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), is a multi-step process that occurs on the thyroglobulin protein scaffold. A crucial step is the covalent attachment of iodine to specific tyrosine residues within Tg, a reaction catalyzed by thyroid peroxidase (TPO) at the apical membrane of thyroid follicular cells.[2][5]

TPO's action involves two main steps:

-

Oxidation of Iodide: TPO utilizes hydrogen peroxide (H₂O₂) to oxidize iodide ions (I⁻) into a more reactive iodine species, often referred to as oxidized iodine or an iodinating intermediate.[3][6]

-

Iodination of Tyrosyl Residues: This activated iodine is then incorporated into the phenol (B47542) ring of tyrosine residues on thyroglobulin, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT).[2]

Methimazole exerts its antithyroid effect by directly interfering with this process. It acts as a potent inhibitor of TPO.[1][7] The proposed mechanisms for this inhibition include:

-

Competitive Inhibition: Methimazole competes with iodide for binding to the active site of TPO.[3]

-

Enzyme Inactivation: MMI can cause irreversible inactivation of TPO, particularly at low iodide concentrations.[6] The extent of inactivation is dependent on the ratio of iodide to the drug.[6]

-

Substrate Diversion: Methimazole may divert the oxidized iodine intermediate away from thyroglobulin, preventing iodination.[8]

It is important to note that methimazole does not inhibit the synthesis of the thyroglobulin protein itself, nor does it affect the release of pre-formed thyroid hormones.[3][9]

Quantitative Data: In Vitro Inhibition Potency

The inhibitory effect of methimazole on peroxidase-catalyzed reactions has been quantified in various in vitro systems. Lactoperoxidase (LPO), a readily available mammalian heme peroxidase, is often used as a model for the more complex TPO due to their similar catalytic mechanisms.[8][10] The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to reduce the enzyme's activity by 50%.

| Inhibitor | Enzyme System | Assay Type | Measured IC₅₀ | Reference |

| Methimazole (MMI) | Amphibian Thyroid Organ Culture (AUR-TPO) | In Vitro TPO Inhibition | 0.11 µM | [11] |

| Methimazole (MMI) | Lactoperoxidase (LPO) | Oxidation of ABTS* | ~7.0 µM | [10] |

| MSeI** | Lactoperoxidase (LPO) | Iodination of L-tyrosine | 12.4 µM | [12] |

*ABTS: 2,2′-azino-bis-3-ethyl-benzothiazoline-6-sulphonic acid **MSeI: Selenium analogue of methimazole

Visualizing the Process and Protocols

Pathway of Thyroglobulin Iodination and Inhibition by Methimazole

The following diagram illustrates the enzymatic reaction catalyzed by TPO and the point of inhibition by methimazole.

Experimental Workflow for In Vitro Iodination Assay

This diagram outlines a typical workflow for assessing the effect of an inhibitor like methimazole on thyroglobulin iodination in a laboratory setting.

Detailed Experimental Protocols

The following is a representative protocol for an in vitro thyroglobulin iodination assay, synthesized from established methodologies.[8][13][14] This protocol uses lactoperoxidase (LPO) as the enzyme and a glucose/glucose oxidase system to generate H₂O₂.

Materials and Reagents

-

Human Thyroglobulin (iodine-free)

-

Lactoperoxidase (LPO) from bovine milk

-

Glucose Oxidase (GO) from Aspergillus niger

-

Potassium Iodide (KI)

-

D-Glucose

-

Methimazole (MMI)

-

Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.0)

-

Radioactive Iodide Tracer (e.g., Na¹²⁵I)

-

Trichloroacetic Acid (TCA) for protein precipitation

-

Scintillation fluid and vials

-

Gamma counter

Procedure

-

Reagent Preparation:

-

Prepare a stock solution of thyroglobulin (e.g., 1 mg/mL) in phosphate buffer.

-

Prepare stock solutions of LPO (e.g., 10 µg/mL) and Glucose Oxidase (e.g., 2 µg/mL) in phosphate buffer.

-

Prepare a stock solution of KI (e.g., 10 mM) and spike with Na¹²⁵I to a desired specific activity.

-

Prepare a stock solution of D-Glucose (e.g., 1 M).

-

Prepare serial dilutions of Methimazole in phosphate buffer, ranging from concentrations expected to produce 0% to 100% inhibition (e.g., 0.01 µM to 100 µM).

-

-

Reaction Setup:

-

In microcentrifuge tubes, prepare the reaction mixtures. For a final volume of 200 µL:

-

100 µL Phosphate Buffer

-

20 µL Thyroglobulin solution

-

20 µL of either Methimazole dilution or buffer (for control)

-

20 µL LPO solution

-

20 µL KI/Na¹²⁵I solution

-

-

Pre-incubate the mixtures for 5 minutes at 37°C.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding 20 µL of a freshly prepared Glucose/Glucose Oxidase mixture (e.g., 10 mM Glucose and 0.2 µg/mL GO).

-

Incubate the tubes for a defined period (e.g., 30 minutes) at 37°C with gentle shaking.

-

-

Reaction Termination and Precipitation:

-

Stop the reaction by adding an excess of cold 10% Trichloroacetic Acid (TCA).

-

Incubate on ice for 15 minutes to allow for complete protein precipitation.

-

Centrifuge the tubes to pellet the precipitated, ¹²⁵I-labeled thyroglobulin.

-

Carefully aspirate and discard the supernatant.

-

Wash the pellet with cold 5% TCA and centrifuge again. Repeat this wash step twice to remove any unincorporated ¹²⁵I.

-

-

Quantification:

-

Resuspend the final protein pellet in a suitable buffer or solubilizing agent.

-

Transfer the suspension to a scintillation vial.

-

Measure the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each methimazole concentration relative to the control (0% inhibition).

-

Plot the percent inhibition against the logarithm of the methimazole concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.

-

Conclusion

In vitro assays are indispensable tools for elucidating the mechanism of action and quantifying the potency of antithyroid drugs. The evidence robustly demonstrates that methimazole's primary therapeutic effect stems from its potent inhibition of thyroid peroxidase-catalyzed iodination of thyroglobulin.[1][2] By utilizing established protocols, such as the one detailed in this guide, researchers can reliably assess the efficacy of novel compounds targeting thyroid hormone synthesis. The quantitative data derived from these studies, particularly IC₅₀ values, are critical for preclinical drug development and for understanding the structure-activity relationships of thionamide derivatives.

References

- 1. droracle.ai [droracle.ai]

- 2. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Methimazole? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. Measurements of Iodination in Thyroglobulin: A Step Toward the Next Generation of Thyroid Cancer Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effect of Methimazole on the Thyroglobulin Synthesis in Cultured Porcine Thyroid Cells. [e-enm.org]

- 10. Dual binding mode of antithyroid drug methimazole to mammalian heme peroxidases – structural determination of the lactoperoxidase–methimazole complex at 1.97 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interaction of anti-thyroid drugs with iodine: the isolation of two unusual ionic compounds derived from Se-methimazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Iodination of human thyroglobulin (Tg) alters its immunoreactivity. I. Iodination alters multiple epitopes of human Tg - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inactivation of peroxidase and glucose oxidase by H2O2 and iodide during in vitro thyroglobulin iodination - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of 4-Methylthiazole Derivatives: A New Frontier in Neuroprotection

A Technical Guide for Researchers and Drug Development Professionals

The quest for effective neuroprotective agents to combat the devastating effects of neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke has led researchers to explore a diverse range of chemical scaffolds. Among these, 4-Methylthiazole (B1212942) (MZ) derivatives have emerged as a promising class of compounds with the potential to shield neurons from damage and death. This in-depth technical guide synthesizes the current knowledge on the discovery, mechanism of action, and preclinical evaluation of MZ derivatives, providing a comprehensive resource for scientists and drug development professionals in the field.

Core Concepts and Mechanisms of Action

4-Methylthiazole derivatives exert their neuroprotective effects through a multifaceted approach, often targeting key pathways involved in neuronal demise. A significant portion of their activity is attributed to the potentiation of the GABAergic system, a primary inhibitory neurotransmitter system in the brain. By enhancing the function of GABAA receptors, these compounds can attenuate glutamate-induced excitotoxicity, a major contributor to neuronal cell death in various neurological disorders.[1][2]

Beyond their influence on GABAergic signaling, certain MZ derivatives exhibit neuroprotection through GABA-independent mechanisms.[1][2] One such pathway involves the upregulation of the Nrf2/HO-1 signaling cascade, a critical cellular defense mechanism against oxidative stress.[3] By activating this pathway, these compounds can enhance the expression of antioxidant enzymes, thereby mitigating the damaging effects of reactive oxygen species (ROS) in the brain.[3]

The logical progression of developing these neuroprotective agents often starts from a known pharmacophore, such as the GABA-mimetic agent clomethiazole (B1669219) (CMZ), and then diversifying the structure to improve efficacy and explore different mechanisms of action.[1][2]

Quantitative Analysis of Neuroprotective Efficacy

The neuroprotective potential of various 4-Methylthiazole derivatives has been quantified in several preclinical models. A common in vitro assay involves subjecting primary neurons to oxygen-glucose deprivation (OGD), a model that mimics ischemic conditions. The following table summarizes the neuroprotective efficacy of selected MZ derivatives in this model.

| Compound | Concentration | Neuroprotection (%) vs. Control | Experimental Model | Reference |

| 5d | Not Specified | 108 ± 3.6 | Oxygen-Glucose Deprivation (OGD) in primary neurons | [4] |

| 26 | Not Specified | 107.3 ± 2.7 | Oxygen-Glucose Deprivation (OGD) in primary neurons | [4] |

| CMZ | Not Specified | ~100 (baseline) | Oxygen-Glucose Deprivation (OGD) in primary neurons | [2] |

| GN-28 | Not Specified | >100 | Oxygen-Glucose Deprivation (OGD) in primary neurons | [2] |

| GN-38 | Not Specified | >100 | Oxygen-Glucose Deprivation (OGD) in primary neurons | [2] |

In models of glutamate-induced excitotoxicity, MZ derivatives have also demonstrated significant protective effects.

| Compound | Insult | Neuroprotection (%) | GABAA Receptor Dependence (via Picrotoxin blockade) | Reference |

| CMZ | 1 mM Glutamate | 47.3 ± 7.1 | Yes (effect reduced) | [2] |

| GN-28 | 1 mM Glutamate | 53.4 ± 6.6 | Yes (effect reduced) | [2] |

| GN-38 | 1 mM Glutamate | 41.3 ± 9.6 | Partial (protection persists) | [2] |

Key Signaling Pathways

The neuroprotective actions of 4-Methylthiazole derivatives can be visualized through their interaction with key signaling pathways. The potentiation of GABAA receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less susceptible to excitatory stimuli.

In parallel, the activation of the Nrf2/HO-1 pathway by certain MZ derivatives provides a robust antioxidant defense.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the neuroprotective effects of 4-Methylthiazole derivatives, detailed protocols for key experiments are provided below.

Synthesis of 4-Methylthiazole Derivatives

A general procedure for the synthesis of certain 4-methylthiazole derivatives involves the use of click chemistry. For example, 5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4-methylthiazole derivatives can be synthesized from a corresponding azide (B81097) precursor.[1]

Synthesis of 5-(Azidophenylmethyl)-4-methylthiazole:

-

Dissolve the starting material in acetonitrile (B52724).

-

Add sodium azide (NaN3) and stir the reaction at room temperature overnight.

-

Remove the majority of the acetonitrile under reduced pressure.

-

Dilute the residue with ethyl acetate (B1210297) and wash with water.

-

Separate the organic phase and concentrate it.

-

Purify the crude product by column chromatography (hexane/ethyl acetate, 2:1) to yield the desired product.[1]

In Vitro Ischemia Model (Oxygen-Glucose Deprivation)

This protocol is designed to mimic ischemic conditions in a neuronal cell culture to assess the neuroprotective effects of test compounds.[4]

Materials:

-

Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y).

-

Dulbecco's Modified Eagle Medium (DMEM), without glucose.

-

Test compound (e.g., a 4-methylthiazole derivative).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Dimethyl sulfoxide (B87167) (DMSO).

-

Hypoxic chamber (1% O2, 5% CO2, 94% N2).

Procedure:

-

Cell Plating: Seed primary neurons or neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.

-

Compound Treatment: Prepare various concentrations of the test compound in glucose-free DMEM. Replace the culture medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known neuroprotective agent).

-

OGD Induction: Place the plate in a hypoxic chamber for a predetermined duration (e.g., 2-4 hours) to induce oxygen-glucose deprivation.

-

Reoxygenation: After the OGD period, replace the medium with regular glucose-containing culture medium and return the plate to a normoxic incubator for 24 hours.

-

Cell Viability Assessment: Assess cell viability using the MTT assay. Add MTT reagent to each well and incubate. Then, solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at a specific wavelength.

Oxidative Stress Model (6-OHDA-induced)

This protocol evaluates the ability of a test compound to protect against oxidative stress induced by the neurotoxin 6-hydroxydopamine (6-OHDA) in a neuronal cell line.[4]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y).

-

Culture medium.

-

6-hydroxydopamine (6-OHDA).

-

Test compound.

-

MTT reagent.

-

DMSO.

Procedure:

-

Cell Culture: Culture the neuronal cells in a 96-well plate until they reach the desired confluency.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours) before inducing oxidative stress.

-

Induction of Oxidative Stress: Add 6-OHDA to the culture medium to a final concentration known to induce significant cell death.

-

Incubation: Incubate the cells for 24 hours.

-

Cell Viability Assessment: Determine cell viability using the MTT assay as described in the OGD protocol.

Conclusion and Future Directions

4-Methylthiazole derivatives represent a versatile and potent class of neuroprotective agents. Their ability to modulate multiple key pathways involved in neuronal survival, including both GABAergic and antioxidant mechanisms, makes them attractive candidates for the development of novel therapeutics for a range of neurodegenerative diseases. The structure-activity relationship studies conducted so far have provided valuable insights for the rational design of more potent and selective compounds.[1] Future research should focus on optimizing the pharmacokinetic properties of these derivatives to ensure adequate brain bioavailability and on conducting in vivo studies in relevant animal models of neurodegeneration to validate their therapeutic potential. The continued exploration of this chemical scaffold holds significant promise for the future of neuroprotective drug discovery.

References

- 1. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel analogues of chlormethiazole are neuroprotective in four cellular models of neurodegeneration by a mechanism with variable dependence on GABAA receptor potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Whitepaper: Unraveling the Immunomodulatory Mechanisms of Methimazole in Autoimmune Thyroid Disease

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Abstract

Methimazole (B1676384) (MMI), a principal antithyroid thionamide, is a cornerstone in the management of Graves' disease. Its primary therapeutic action is the inhibition of thyroid peroxidase, which in turn blocks the synthesis of thyroid hormones. However, a growing body of evidence reveals that the clinical efficacy of MMI extends beyond its thyrostatic effects, encompassing significant immunomodulatory activities. These non-classical actions are pivotal in achieving remission in patients with autoimmune thyroid disease (AITD). This technical guide provides a comprehensive analysis of the immunomodulatory effects of MMI, detailing its impact on lymphocyte subsets, cytokine networks, and apoptotic pathways. We present collated quantitative data from key studies, outline detailed experimental protocols for investigating these effects, and provide visual representations of the core signaling pathways and experimental workflows. This document serves as a resource for researchers and clinicians seeking a deeper understanding of MMI's multifaceted role in the treatment of AITD.

Introduction to Autoimmune Thyroid Disease

Autoimmune thyroid diseases, primarily Graves' disease and Hashimoto's thyroiditis, are organ-specific autoimmune disorders characterized by a loss of tolerance to thyroid antigens. In Graves' disease, this breakdown of tolerance leads to the production of autoantibodies against the thyrotropin (TSH) receptor, resulting in hyperthyroidism. The underlying immunopathology involves a complex interplay between genetic predisposition and environmental triggers, leading to the infiltration of the thyroid gland by autoreactive T and B lymphocytes. These immune cells orchestrate an inflammatory response and perpetuate the production of pathogenic autoantibodies, making the immune system a key target for therapeutic intervention.

Methimazole: Beyond Thyrostatic Effects

While the primary function of methimazole is to alleviate hyperthyroidism by blocking hormone production, its ability to induce long-term remission suggests a deeper, immunoregulatory role. Clinical observations show that MMI can lead to a decrease in TSH receptor antibody (TRAb) titers, a hallmark of a restored immune balance. This effect is not solely a consequence of reduced thyroid antigenicity due to lower hormone levels. In vitro and in vivo studies have demonstrated that MMI directly interacts with and modulates the function of various immune cells, including T lymphocytes, B lymphocytes, and thyrocytes themselves. These interactions collectively contribute to dampening the autoimmune response directed against the thyroid.

Mechanisms of Immunomodulation

Effects on Lymphocyte Subsets

Methimazole exerts a significant influence on the balance and function of T lymphocyte populations. In patients with Graves' disease, there is often a shift towards a Th2-dominant immune response. MMI has been shown to modulate the Th1/Th2 balance, which is crucial for controlling the autoimmune process. Furthermore, MMI appears to influence the proportion of regulatory T cells (Tregs), which are essential for maintaining self-tolerance. Studies have indicated that MMI treatment is associated with an increase in the percentage of CD4+CD25+ Tregs in patients with Graves' disease.

The drug also impacts B lymphocytes, the producers of autoantibodies. By modulating T cell help and potentially through direct actions, MMI contributes to the reduction of TRAb levels.

Modulation of Cytokine Networks

Cytokines are key mediators of the immune response in AITD. MMI has been found to alter the production of several important cytokines. For instance, it can decrease the secretion of the pro-inflammatory cytokine Interferon-gamma (IFN-γ) by peripheral blood mononuclear cells (PBMCs). It has also been shown to increase the levels of soluble Fas (sFas), which can block the Fas-mediated apoptotic pathway and may play a role in downregulating the immune response.

Induction of Apoptosis in Immune Cells

A key mechanism of MMI's immunomodulatory action is the induction of apoptosis, or programmed cell death, in immune cells. This effect helps to eliminate autoreactive lymphocytes. Methimazole can induce apoptosis in both resting and activated T cells. This process is often mediated through the Fas/FasL pathway, a critical regulator of immune homeostasis. By promoting the apoptosis of intrathyroidal lymphocytes, MMI helps to reduce the inflammatory infiltrate within the thyroid gland.

Influence on Thyroid Follicular Cells (Thyrocytes)

Thyrocytes in AITD are not passive targets; they actively participate in the autoimmune process by expressing MHC class II molecules and secreting cytokines. MMI has been shown to directly affect thyrocytes by reducing their expression of immunomodulatory molecules like HLA-DR and intracellular adhesion molecule-1 (ICAM-1). This reduces their ability to present antigens to T cells, thereby helping to break the cycle of autoimmune stimulation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the immunomodulatory effects of methimazole.

Table 1: Effect of Methimazole on Lymphocyte Apoptosis

| Study | Methimazole Concentration | Cell Type | Parameter Measured | Result |

| Mitsiades et al. (2000) | 10-100 mmol/L | Activated T-cells | Apoptosis Rate | Dose-dependent increase in apoptosis |

| Fumarola et al. (2003) | 1-10 mM | Human Lymphocytes | Apoptosis Rate | Significant increase in apoptosis vs. control |

Table 2: Effect of Methimazole on Cytokine and Cell Surface Molecule Expression

| Study | Methimazole Concentration | Cell Type | Parameter Measured | Result |

| He et al. (2012) | 10 µg/mL | PBMCs from Graves' patients | IFN-γ secretion | Significant decrease compared to untreated cells |

| Komorowska-TimekWerner et al. (2007) | N/A (in vivo study) | Serum from Graves' patients | Soluble Fas (sFas) | Significant increase after MMI treatment |

| Liu et al. (2010) | N/A (in vivo study) | PBMCs from Graves' patients | CD4+CD25+ Treg percentage | Increase from 6.26% to 8.28% after treatment |

Key Experimental Protocols

In Vitro Lymphocyte Apoptosis Assay

This protocol is designed to assess the direct effect of methimazole on inducing apoptosis in lymphocytes.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from heparinized blood samples from healthy donors or patients with Graves' disease using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics. Cells are seeded at a density of 1 x 10^6 cells/mL.

-

Stimulation and Treatment: For studying activated T-cells, cultures are stimulated with phytohemagglutinin (PHA) for 48-72 hours. Following stimulation, the medium is replaced, and cells are treated with varying concentrations of methimazole (e.g., 1 mM, 5 mM, 10 mM) or a vehicle control.

-

Apoptosis Detection (Flow Cytometry): After 24-48 hours of incubation with MMI, cells are harvested and washed. Apoptosis is quantified using an Annexin V-FITC and Propidium Iodide (PI) staining kit. Cells are analyzed on a flow cytometer.

-

Annexin V-positive/PI-negative cells are considered early apoptotic.

-

Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

-

Data Analysis: The percentage of apoptotic cells in MMI-treated cultures is compared to control cultures.

Cytokine Production Assay (ELISA)

This protocol measures the effect of methimazole on cytokine secretion from immune cells.

-

Cell Isolation and Culture: Isolate and culture PBMCs as described in protocol 5.1.

-

Treatment: Treat the cells with a specific concentration of methimazole (e.g., 10 µg/mL) in the presence or absence of a stimulant like PHA or anti-CD3/CD28 antibodies.

-

Supernatant Collection: After a predetermined incubation period (e.g., 24, 48, or 72 hours), centrifuge the cell cultures and collect the supernatant.

-

ELISA (Enzyme-Linked Immunosorbent Assay): Use commercially available ELISA kits to quantify the concentration of specific cytokines (e.g., IFN-γ, IL-4, IL-10) in the collected supernatants, following the manufacturer's instructions.

-

Data Analysis: Compare the cytokine concentrations in the supernatants of MMI-treated cells to those of untreated control cells.

Signaling Pathways and Visualizations

The following diagrams illustrate key pathways and workflows related to methimazole's immunomodulatory effects.

Methodological & Application

Application Notes and Protocols for Inducing Hypothyroidism in Rats using Methimazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for inducing a state of hypothyroidism in laboratory rats using Methimazole (MMI). This chemically-induced model is a crucial tool for studying the pathophysiology of hypothyroidism and for the preclinical evaluation of therapeutic interventions.

Introduction

Hypothyroidism is a clinical condition resulting from an underactive thyroid gland, leading to a deficiency in thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3). In research settings, creating a reliable animal model of hypothyroidism is essential. Methimazole (also known as Tapazole®) is a thionamide drug that effectively induces hypothyroidism by inhibiting the synthesis of thyroid hormones.[1][2][3][4][5] It achieves this by blocking the enzyme thyroid peroxidase (TPO), which is critical for the iodination of tyrosine residues on thyroglobulin, a necessary step in the formation of T3 and T4.[1][2][3] It is important to note that MMI does not affect the release of pre-existing thyroid hormones, so the onset of hypothyroidism is gradual.[2][3]

Key Physiological Indicators of Hypothyroidism

Successful induction of hypothyroidism in rats can be confirmed by monitoring several key physiological and biochemical parameters:

-

Serum Thyroid Hormone Levels: A significant decrease in serum T3 and T4 concentrations is the primary indicator of hypothyroidism.

-

Serum Thyroid-Stimulating Hormone (TSH) Levels: Due to the negative feedback loop of the hypothalamic-pituitary-thyroid (HPT) axis, a decrease in T3 and T4 will lead to a compensatory increase in TSH secretion from the pituitary gland.

-

Body Weight: Hypothyroidism can lead to a reduction in the rate of body weight gain.[6]

-

Clinical Signs: While less quantifiable, researchers may observe signs such as reduced activity, lethargy, and changes in fur texture.

Experimental Protocols

Two primary methods are commonly employed for the administration of Methimazole to rats: in drinking water and via oral gavage. The choice of method depends on the specific experimental design, desired precision of dosing, and animal welfare considerations.

Protocol 1: Administration of Methimazole in Drinking Water

This method is non-invasive and suitable for long-term studies. However, the exact dosage consumed by each animal can vary depending on its water intake.

Materials:

-

Methimazole (MMI) powder

-

Drinking water bottles

-

Graduated cylinders

-

Weighing scale

-

Male Wistar or Sprague-Dawley rats

Procedure:

-

Preparation of MMI Solution:

-

Calculate the desired concentration of MMI in the drinking water. Common concentrations range from 0.025% to 0.1% (wt/vol).[7][8][9]

-

For a 0.04% solution, dissolve 0.4 g of MMI powder in 1 liter of drinking water.

-

Prepare the solution fresh and protect it from light if the compound is light-sensitive.

-

-

Administration:

-

Replace the regular drinking water of the rats with the prepared MMI solution.

-

Ensure that the MMI solution is the sole source of drinking water for the duration of the treatment.

-

-

Duration of Treatment:

-

Monitoring:

Protocol 2: Administration of Methimazole by Oral Gavage

This method ensures precise dosing for each animal but is more invasive and requires proper training to minimize stress and potential injury.

Materials:

-

Methimazole (MMI) powder

-

Vehicle for suspension (e.g., distilled water, saline)

-

Oral gavage needles (stainless steel or flexible plastic, appropriate size for rats)

-

Syringes

-

Weighing scale

-

Male Wistar or Sprague-Dawley rats

Procedure:

-

Preparation of MMI Suspension:

-

Administration:

-

Weigh each rat accurately before dosing.

-

Gently restrain the rat.

-

Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).[10]

-

Carefully insert the gavage needle into the esophagus and deliver the MMI suspension directly into the stomach.[10]

-

Administer the dose once daily.

-

-

Duration of Treatment:

-

Monitoring:

Data Presentation: Effects of Methimazole on Key Hypothyroid Indicators